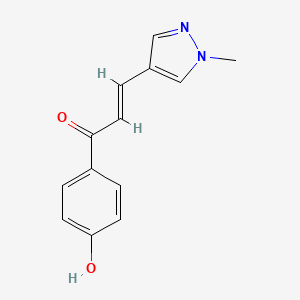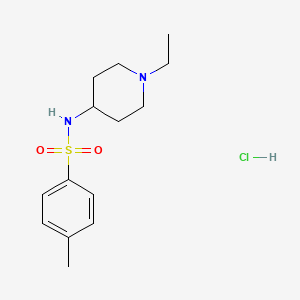![molecular formula C15H12N2OS B7462414 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one, also known as LDK378, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the development and progression of various types of cancer, including non-small cell lung cancer (NSCLC). LDK378 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive NSCLC.
Wirkmechanismus
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one binds to the ATP-binding site of ALK, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to inhibition of tumor growth and induction of apoptosis in ALK-positive cancer cells.
Biochemical and Physiological Effects
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has been shown to inhibit the growth of ALK-positive cancer cells in vitro and in vivo, as well as induce tumor regression in preclinical models of NSCLC. In addition, 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has demonstrated good pharmacokinetic properties and tolerability in preclinical studies, suggesting potential for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one is its potent and selective inhibition of ALK, which may lead to fewer off-target effects compared to other ALK inhibitors. However, a limitation of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one is the potential for acquired resistance, which has been observed in some patients treated with the drug. Further studies are needed to understand the mechanisms of resistance and develop strategies to overcome it.
Zukünftige Richtungen
For research on 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one include clinical trials to evaluate its efficacy and safety in ALK-positive NSCLC patients, as well as investigation of potential combination therapies to enhance its antitumor activity. In addition, further studies are needed to understand the mechanisms of resistance to 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one and develop strategies to overcome it, such as combination with other ALK inhibitors or targeting alternative pathways. Finally, the potential application of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one in other ALK-driven cancers, such as neuroblastoma and inflammatory myofibroblastic tumors, should be explored.
Synthesemethoden
The synthesis of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene with an aldehyde, followed by cyclization and subsequent functionalization to introduce the phenylpropenyl moiety. The final step involves the introduction of the pyrimidinone ring through a nucleophilic substitution reaction.
Wissenschaftliche Forschungsanwendungen
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied in preclinical models of ALK-positive NSCLC, demonstrating potent and selective inhibition of ALK signaling and significant antitumor activity. In addition, 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has shown activity against other ALK fusion proteins, such as NPM-ALK and EML4-ALK, suggesting potential broader application in the treatment of ALK-driven cancers.
Eigenschaften
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15-13-8-10-19-14(13)16-11-17(15)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKRRINCEKMJKO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)

![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)


![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)

![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)